(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
is an organic compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyrazolo-pyridin-3-yl pyridazinones .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions due to the presence of the pyrrolidine and pyridazinone rings. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Scientific Research Applications
Anticonvulsant and Neuroprotective Agent
One significant application of this compound is in the field of anticonvulsant agents. Malik and Khan (2014) synthesized a series of compounds, including ones structurally similar to the one . They discovered that some derivatives displayed potent anticonvulsant activities, evaluated by the maximal electroshock test, with one compound showing an exceptionally high protective index. This indicates the potential use of such compounds in treating convulsive disorders (Malik & Khan, 2014).
Antimicrobial and Anticancer Properties
Another area of application involves antimicrobial and anticancer activities. Fahim et al. (2021) studied the synthesis of heterocyclic compounds, including derivatives similar to the compound of interest, and evaluated their antimicrobial and in vitro anticancer activities. The study highlights the potential of these compounds in addressing microbial infections and certain cancer types (Fahim et al., 2021).
Synthesis of Luminescent Materials
In the field of material science, the compound can play a role in the development of luminescent materials. Volpi et al. (2017) synthesized a series of compounds, with structural similarities to our compound of interest, that were then used in the creation of luminescent materials. These materials have potential applications in various industries, such as electronics and photonics (Volpi et al., 2017).
Potential as a Peripheral Vasodilator
The compound could also be explored as a peripheral vasodilator. Piaz et al. (2002) synthesized and evaluated a series of pyrazolo[3,4-d]pyridazinones and analogues as inhibitors of PDE5, extracted from human platelets. Some of these compounds, structurally related to the one , showed good activity and selectivity, indicating their potential use as peripheral vasodilators (Piaz et al., 2002).
Future Directions
Properties
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(15-12-4-1-2-5-13(12)23-19-15)20-9-7-11(10-20)22-14-6-3-8-17-18-14/h3,6,8,11H,1-2,4-5,7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGSGFGPSNLKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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